molecular formula C32H44Cl2O7 B14489159 Diethyl 2,2'-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate CAS No. 63538-26-1

Diethyl 2,2'-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate

Cat. No.: B14489159
CAS No.: 63538-26-1
M. Wt: 611.6 g/mol
InChI Key: LWCSVPCEPIMFKZ-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate is a complex organic compound with the molecular formula C32H44Cl2O7. This compound is characterized by its multiple aromatic and aliphatic ester groups, making it a versatile molecule in various chemical applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

63538-26-1

Molecular Formula

C32H44Cl2O7

Molecular Weight

611.6 g/mol

IUPAC Name

ethyl 2-[2-chloro-4-[3-chloro-4-(1-ethoxy-1-oxooctan-2-yl)oxyphenoxy]phenoxy]octanoate

InChI

InChI=1S/C32H44Cl2O7/c1-5-9-11-13-15-29(31(35)37-7-3)40-27-19-17-23(21-25(27)33)39-24-18-20-28(26(34)22-24)41-30(32(36)38-8-4)16-14-12-10-6-2/h17-22,29-30H,5-16H2,1-4H3

InChI Key

LWCSVPCEPIMFKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OCC)OC1=C(C=C(C=C1)OC2=CC(=C(C=C2)OC(CCCCCC)C(=O)OCC)Cl)Cl

Origin of Product

United States

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